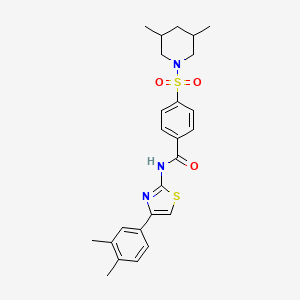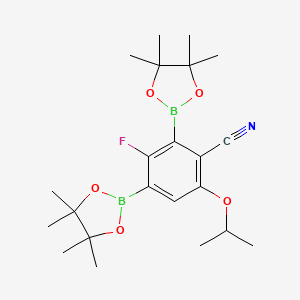![molecular formula C21H17NO4 B2742169 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866135-99-1](/img/structure/B2742169.png)
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyranoquinolones are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of pyranoquinolones often involves acid-catalyzed tandem reactions . For example, one method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols . Depending on the propargylic alcohol used, these tandem reactions can proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .Molecular Structure Analysis
The molecular structure of pyranoquinolones is typically elucidated by NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis can also be used to elucidate the structure of the obtained products .Chemical Reactions Analysis
Pyranoquinolones can undergo various chemical reactions depending on the conditions and reagents used . For instance, the pyranoquinolones products could be further transformed to tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyranoquinolones can vary widely depending on their specific structure. These properties are typically determined through a variety of analytical techniques, including NMR, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalysis
The scientific research surrounding 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves the development of novel synthesis techniques and the exploration of catalysis. For instance, the use of L-proline as a catalyst in multicomponent reactions facilitates the efficient synthesis of complex heterocyclic compounds, including pyranoquinoline derivatives. This catalysis approach is noted for its simplicity, metal-free conditions, and broad applicability to various aldehydes, leading to good to excellent yields without the need for column chromatography or complex purification processes (Karamthulla et al., 2014). Similarly, microwave dielectric heating combined with fractional product distillation has been employed to prepare pyranoquinolines, highlighting the importance of controlled microwave heating technology for efficient synthesis (Razzaq & Kappe, 2007).
Environmental and Green Chemistry
Research also focuses on the environmental aspects of synthesizing pyranoquinoline derivatives. For example, the development of "on water" protocols utilizing L-proline catalysis embodies the principles of green chemistry by offering high atom economy and eliminating the need for organic solvents, extractions, and chromatographic purifications. These methods not only provide excellent yields but also contribute to the development of environmentally friendly synthetic pathways (Rajesh et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The field of pyranoquinolones research is continually evolving, with new synthetic methods and potential applications being explored . Future research directions may include the development of more efficient synthetic methods, the discovery of new biological activities, and the design of pyranoquinolones with improved pharmacological properties .
Eigenschaften
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-22-16-11-7-6-10-14(16)19-17(20(22)24)18(23)15(21(25)26-19)12-13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWBWJPXCUTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2742087.png)
![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
![8-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2742090.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)

![2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2742098.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)


![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2742109.png)
